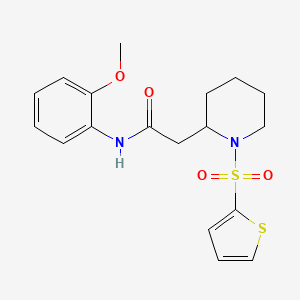

N-(2-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Description

N-(2-Methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic acetamide derivative featuring a 2-methoxyphenyl group attached to the acetamide nitrogen and a piperidine ring substituted with a thiophen-2-ylsulfonyl moiety at the 1-position. The presence of the sulfonyl group enhances metabolic stability and binding affinity to biological targets, while the methoxyphenyl group may influence lipophilicity and membrane permeability .

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-24-16-9-3-2-8-15(16)19-17(21)13-14-7-4-5-11-20(14)26(22,23)18-10-6-12-25-18/h2-3,6,8-10,12,14H,4-5,7,11,13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMRYHVOGLPSNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide” typically involves multiple steps, including the formation of the piperidine ring, the introduction of the thiophen-2-ylsulfonyl group, and the attachment of the methoxyphenyl group. Common synthetic routes may include:

Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of Thiophen-2-ylsulfonyl Group: This step may involve sulfonylation reactions using thiophene-2-sulfonyl chloride.

Attachment of Methoxyphenyl Group: This can be done through nucleophilic substitution reactions using 2-methoxyphenyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(2-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.

Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of "N-

Biological Activity

N-(2-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.

- Molecular Formula : C18H21ClN2O4S2

- Molecular Weight : 429.0 g/mol

- CAS Number : 1105236-65-4

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. The compound exhibits a broad spectrum of activity, particularly against Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound have been reported in various studies, indicating its effectiveness against specific bacterial strains. For instance, a study demonstrated that derivatives of related compounds exhibited MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 |

| Staphylococcus epidermidis | 0.22 - 0.25 |

| Enterococcus faecalis | 15.625 - 62.5 |

| Bacillus subtilis | 25 |

The mechanism by which this compound exerts its antimicrobial effects appears to involve multiple pathways:

- Inhibition of Protein Synthesis : The compound interferes with the ribosomal function, inhibiting protein synthesis and leading to bacterial cell death.

- Biofilm Disruption : It has shown potential in disrupting biofilms formed by pathogenic bacteria, which is crucial for treating chronic infections .

- Cidal Activity : The compound demonstrates bactericidal activity, as evidenced by its minimum bactericidal concentration (MBC) values that align closely with its MIC values .

Case Studies and Research Findings

Several studies have focused on the efficacy of this compound and its analogs:

- Antibacterial Efficacy : A study published in ACS Omega demonstrated that derivatives including N-(5-chloro-2-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide showed significant antibacterial activity against resistant strains .

- Biofilm Inhibition : Research indicated that the compound could inhibit biofilm formation effectively, which is critical in managing infections caused by biofilm-forming pathogens like MRSA (Methicillin-resistant Staphylococcus aureus) .

- Comparative Analysis : In comparative studies, the compound outperformed traditional antibiotics like ciprofloxacin in terms of biofilm inhibition and overall antibacterial potency .

Comparison with Similar Compounds

Structural Analogs and Pharmacological Activity

The following table compares key structural analogs of N-(2-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, highlighting substituent variations and reported bioactivities:

Key Observations :

- Anti-Cancer Activity : Compound 39 () demonstrated potent activity against multiple cancer cell lines (IC₅₀ < 10 µM), attributed to the quinazoline-sulfonyl moiety’s ability to inhibit kinase pathways . The absence of quinazoline in the target compound may reduce kinase targeting but could enhance selectivity for other targets.

- Impact of Fluorine Substituents : The difluorophenyl analog () likely exhibits higher metabolic stability and altered pharmacokinetics compared to the methoxyphenyl variant due to fluorine’s electronegativity and lipophilicity .

- Ring Size and Sulfonyl Groups : Replacing piperidine with azepane () reduces steric strain but may diminish binding to targets requiring rigid piperidine conformations .

Crystallographic and Structural Insights

- Crystal Packing : Analogous compounds, such as 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (), exhibit intermolecular N–H⋯N hydrogen bonding, stabilizing crystal lattices. Similar interactions are expected in the target compound, influencing its solid-state stability .

- Torsional Angles : The thiophene-sulfonyl group in the target compound may introduce torsional strain (e.g., ~80° dihedral angles observed in dichlorophenyl analogs), affecting conformational flexibility and binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.